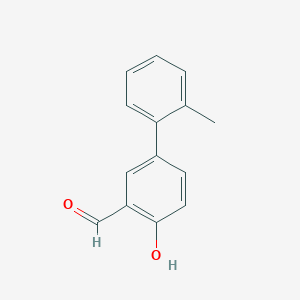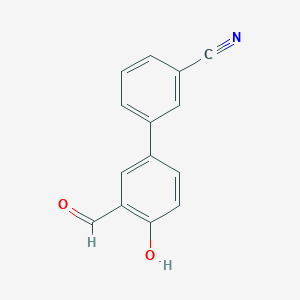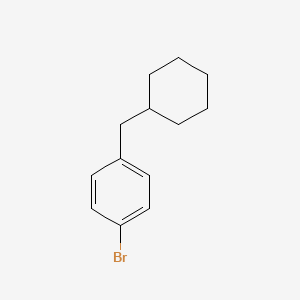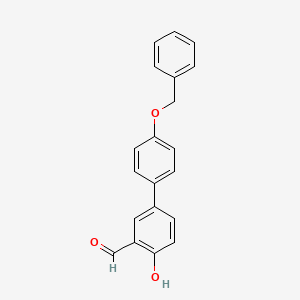
Methyl 2,4-dimethylthiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,4-dimethylthiophene-3-carboxylate (MDMC) is a synthetically produced compound that has been used in a variety of scientific applications. It is a colorless liquid with a mild odor, and is soluble in water and alcohols. MDMC is a versatile compound that can be used as a reagent, solvent, and catalyst. It has also been used in biochemical and physiological studies due to its unique properties.
Aplicaciones Científicas De Investigación
Methyl 2,4-dimethylthiophene-3-carboxylate is widely used in a variety of scientific applications. It is often used as a reagent for the synthesis of organic compounds, as a solvent for extraction processes, and as a catalyst for various chemical reactions. It is also useful in biochemical and physiological studies due to its unique properties. For example, it has been used to study the effect of drugs on the nervous system and to investigate the mechanism of action of various drugs.
Mecanismo De Acción
Methyl 2,4-dimethylthiophene-3-carboxylate has several mechanisms of action. It acts as an inhibitor of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters. It also acts as an antagonist of NMDA receptors, which are involved in the regulation of excitatory neurotransmission. Additionally, it has been shown to modulate the activity of other neurotransmitter systems, such as serotonin and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is thought to be beneficial for mood and cognitive functions. Additionally, it has been demonstrated to reduce anxiety and improve sleep quality in animal studies. It has also been reported to have anti-inflammatory and anti-oxidant effects, which may be beneficial for overall health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,4-dimethylthiophene-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is relatively easy to synthesize. Additionally, it is non-toxic and has a relatively low boiling point, which makes it suitable for use in a variety of chemical reactions. On the other hand, this compound is not very soluble in water, and it can be difficult to isolate from a reaction mixture.
Direcciones Futuras
The potential future directions for Methyl 2,4-dimethylthiophene-3-carboxylate are numerous. For example, further research could be conducted to investigate the effects of this compound on other neurotransmitter systems, such as GABA and glutamate. Additionally, research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of depression and anxiety. Finally, this compound could be further studied for its potential as an antioxidant and anti-inflammatory agent.
Métodos De Síntesis
Methyl 2,4-dimethylthiophene-3-carboxylate is synthesized by reacting 2,4-dimethylthiophene with methyl chloroformate in the presence of an acid catalyst. The reaction is carried out in a solvent such as dichloromethane or toluene. The reaction is typically conducted at a temperature of 40-50°C and can be completed within 2-4 hours. The product is then isolated by distillation and purified by column chromatography.
Propiedades
IUPAC Name |
methyl 2,4-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-4-11-6(2)7(5)8(9)10-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHOWMSOHAQHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)




![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)

![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)

